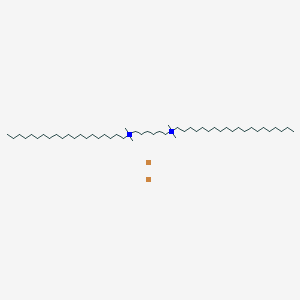
N1,N6-Diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N6-Diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide is a quaternary ammonium compound with the molecular formula C34H74Br2N2. It is known for its surfactant properties and is used in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N6-Diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide typically involves the quaternization of N1,N6-diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diamine with an alkylating agent such as methyl bromide. The reaction is carried out in an inert atmosphere at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N6-Diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other anions.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate for the substitution of bromide ions.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N1,N6-Diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in the study of cell membranes and as an antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and emulsifiers
Mécanisme D'action
The mechanism of action of N1,N6-Diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide involves its interaction with cell membranes, leading to disruption of membrane integrity. This is primarily due to its surfactant properties, which allow it to insert into lipid bilayers and alter membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
- N,N,N’,N’-Tetramethyl-1,6-hexanediamine
Uniqueness
N1,N6-Diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide is unique due to its longer alkyl chains, which enhance its surfactant properties and make it more effective in disrupting cell membranes compared to similar compounds with shorter alkyl chains .
Propriétés
Formule moléculaire |
C50H106Br2N2 |
|---|---|
Poids moléculaire |
895.2 g/mol |
Nom IUPAC |
icosyl-[6-[icosyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C50H106N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-43-47-51(3,4)49-45-41-42-46-50-52(5,6)48-44-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-50H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
REEHETMAUCNYRH-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCCC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


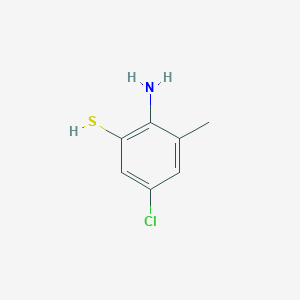
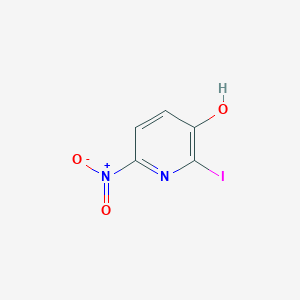
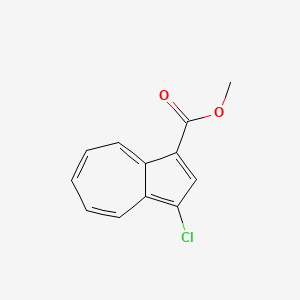
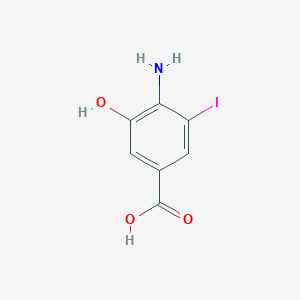
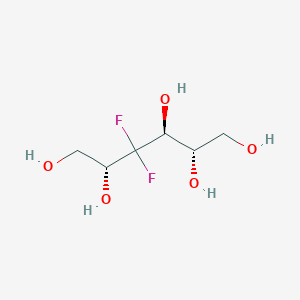
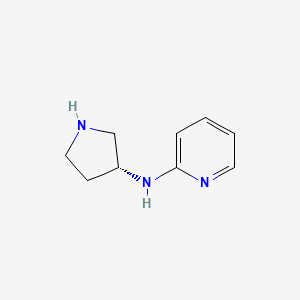
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
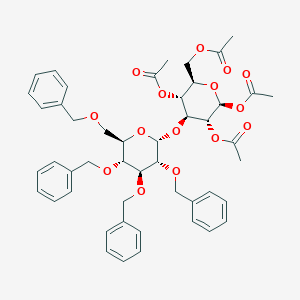
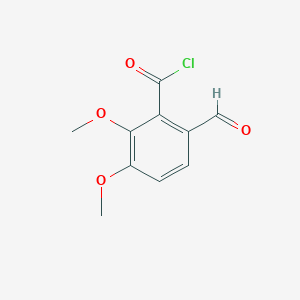
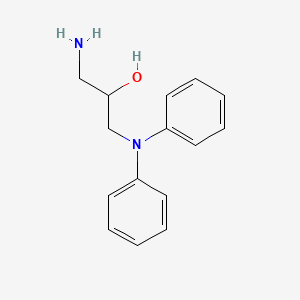
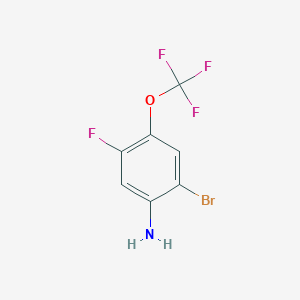
![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)


